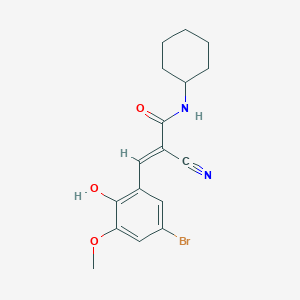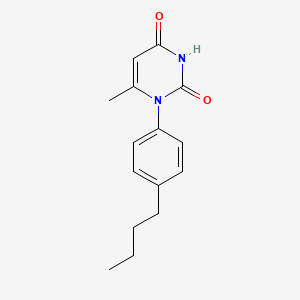
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide, also known as BR compound, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of acrylamides and has been found to possess a range of biological activities.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound is not fully understood. However, it has been proposed that this compound compound exerts its biological effects through the modulation of signaling pathways. This compound compound has been found to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound compound has been shown to modulate the expression of genes involved in apoptosis, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound compound has been found to affect a range of biochemical and physiological processes. In cancer cells, this compound compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of oncogenes. In inflammation, this compound compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection, this compound compound has been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using this compound compound in lab experiments. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, its effects on normal cells and tissues are not well-studied, which may limit its safety for clinical use.
Future Directions
There are several future directions for research on 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide insight into its potential therapeutic applications and aid in the development of new drugs. Another direction is to study its effects on normal cells and tissues to assess its safety for clinical use. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of this compound compound to optimize its dosing and administration. Finally, there is a need to investigate the potential of this compound compound as a combination therapy with other drugs to enhance its efficacy.
Synthesis Methods
The synthesis of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with N-cyclohexylacrylamide in the presence of a catalyst. The reaction yields this compound compound as a white crystalline solid. This synthesis method has been optimized to produce high yields of this compound compound with high purity.
Scientific Research Applications
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, this compound compound has been shown to induce apoptosis in cancer cells through the activation of caspases. It has also been found to inhibit the growth of cancer cells by suppressing the expression of oncogenes. In inflammation research, this compound compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection research, this compound compound has been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-23-15-9-13(18)8-11(16(15)21)7-12(10-19)17(22)20-14-5-3-2-4-6-14/h7-9,14,21H,2-6H2,1H3,(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJHWLRVULMLIS-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C(\C#N)/C(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)
![2-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5162084.png)
![N,N-dimethyl-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B5162098.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)pyrrolidine](/img/structure/B5162100.png)

![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)

![1,3,5-trichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5162120.png)


![1-[5-(4-chlorophenyl)-2-furoyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5162144.png)
![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)

